2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide
Description
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)phenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS.BrH/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12;/h2-6,12H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQXTGFYXNLIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide typically involves the reaction of 2-methyl-1,3-thiazole with phenol in the presence of a hydrobromic acid catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Scientific Research Applications
Research has demonstrated that 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, derivatives of thiazole have shown promising results against various bacterial strains and fungi. A study highlighted the synthesis of thiazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria using the turbidimetric method, indicating the potential of these compounds as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have assessed its efficacy against cancer cell lines such as MCF7 (human breast adenocarcinoma). The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting a potential role in cancer therapy . Molecular docking studies further supported these findings by elucidating the binding interactions between the compounds and their biological targets .
Case Studies
-
Synthesis and Biological Evaluation :
A study focused on synthesizing various thiazole derivatives, including those related to this compound. The synthesized compounds were tested for their antimicrobial and anticancer activities. The study reported that specific derivatives displayed notable activity against both bacterial pathogens and cancer cell lines . -
Molecular Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of thiazole derivatives with specific receptors involved in microbial resistance and cancer proliferation. These studies provide insights into how structural modifications can enhance biological activity .
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazole Derivatives
Key Observations :
- The hydrobromide salt in the target compound improves aqueous solubility compared to neutral analogs like (2-Methyl-1,3-thiazol-4-yl)methanol .
- Halogenation (e.g., bromine, chlorine) in analogs such as 5-[(3-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide enhances receptor binding affinity, a feature absent in the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
The compound features a thiazole ring which is known for its versatility in medicinal chemistry. Thiazoles are often associated with various biological activities, including anticancer and antimicrobial properties. The specific structure of this compound contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a related compound exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values of 5.73 µM and 12.15 µM respectively . These findings suggest that compounds with similar thiazole structures may also possess significant anticancer properties.
Mechanism of Action:
The mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The compound demonstrated an IC50 value of 0.093 µM against VEGFR-2, indicating strong inhibitory effects . Additionally, it induces apoptosis in cancer cells and arrests the cell cycle at the G1 phase .
Antimicrobial Activity
Thiazole derivatives have shown promising antimicrobial activity against various pathogens. For example, certain 2-aminothiazole compounds demonstrated significant antibacterial effects against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy.
Case Study 1: Antitumor Effects
In a study focused on thiazole derivatives, several compounds were synthesized and evaluated for their antitumor effects. Notably, one compound exhibited high potency against tumor cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent . This highlights the potential of thiazole-based compounds in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly improved activity against Mycobacterium tuberculosis. The findings suggested that certain lipophilic groups at the C-2 position enhanced selectivity for mycobacterial species over other bacteria .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-(2-methyl-1,3-thiazol-4-yl)phenol hydrobromide, and how do reaction conditions influence yield?
Answer: The synthesis of thiazole-containing compounds often involves condensation reactions between substituted phenols and thiazole precursors. For example, derivatives like [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol are synthesized via Grignard reactions, where phenylmagnesium bromide reacts with 2-methyl-1,3-thiazole-4-carbaldehyde under anhydrous ether conditions . Key parameters include:
- Catalyst choice: Transition metal catalysts (e.g., Pd/C) improve regioselectivity.
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control: Reactions often require heating (80–120°C) to drive cyclization.
Q. How is structural purity validated for this compound, and what analytical techniques are critical?
Answer: Structural validation employs:
- NMR spectroscopy: and NMR confirm thiazole ring substitution patterns and phenol proton integration .
- Elemental analysis: Matches calculated vs. experimental C, H, N, S content (e.g., CHBrNOS requires C 44.16%, H 3.37%) .
- Melting point consistency: Deviations >2°C indicate impurities (e.g., mp 139–140°C for the benzoic acid analog) .
Advanced Research Questions
Q. How does this compound interact with biological targets such as mGluR5 or NAT10?
Answer:
- mGluR5 modulation: Structural analogs like MTEP [3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride] act as negative allosteric modulators (NAMs) by binding to the transmembrane domain, disrupting glutamate signaling . Competitive binding assays (IC ~10–50 nM) quantify affinity .
- NAT10 inhibition: Derivatives such as Remodelin (4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile hydrobromide) suppress nuclear acetylation via NAT10 binding, validated by chromatin immunoprecipitation (ChIP) and Western blotting .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for thiazole-phenol derivatives?
Answer: Contradictions arise from:
- Substituent positioning: Para-substituted phenols (e.g., 4-bromo) enhance mGluR5 affinity, while ortho-substituents reduce solubility .
- Counterion effects: Hydrobromide salts improve crystallinity but may alter pharmacokinetics compared to free bases .
Methodological approach:
Docking simulations: Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr659 in mGluR5) .
Solubility assays: Use shake-flask methods to quantify aqueous solubility under physiological pH .
Q. How can researchers design experiments to optimize the compound’s stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
